2-Allyl-4-(benzyloxy)-1-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-4-(benzyloxy)-1-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It features an allyl group, a benzyloxy group, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-4-(benzyloxy)-1-methoxybenzene typically involves several steps:
Starting Material: The synthesis often begins with commercially available 2-allylphenol.
Bromination: The phenol group is selectively brominated using N-bromosuccinimide (NBS) to form 2-allyl-4-bromo-6-nitrophenol.
Alkylation: The brominated phenol is then alkylated under standard conditions using allyl bromide to produce the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Allyl-4-(benzyloxy)-1-methoxybenzene undergoes several types of chemical reactions:
Bromination: The benzylic C-H bonds can be brominated using NBS to form benzylic halides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Bromination: N-bromosuccinimide (NBS) in tetrachloride (CCl4).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Benzoic acids.
Bromination: Benzylic halides.
Substitution: Substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Allyl-4-(benzyloxy)-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Allyl-4-(benzyloxy)-1-methoxybenzene involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-Allyl-4-(benzyloxy)-1-methoxybenzene can be compared with other similar compounds:
2-Allylphenol: Shares the allyl group but lacks the benzyloxy and methoxy groups.
2-Allyl-4,6-dibenzoylresorcinol: Contains additional benzoyl groups and exhibits different biological activities.
Chromanone Derivatives: Structurally related compounds with diverse biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex organic molecules and a promising candidate for further investigation in biological and medicinal chemistry.
Eigenschaften
Molekularformel |
C17H18O2 |
---|---|
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
1-methoxy-4-phenylmethoxy-2-prop-2-enylbenzene |
InChI |
InChI=1S/C17H18O2/c1-3-7-15-12-16(10-11-17(15)18-2)19-13-14-8-5-4-6-9-14/h3-6,8-12H,1,7,13H2,2H3 |
InChI-Schlüssel |
DDQVIYWNCRKZMQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.